2-(2-Bromo-4-chlorophenoxymethyl)oxirane

Vue d'ensemble

Description

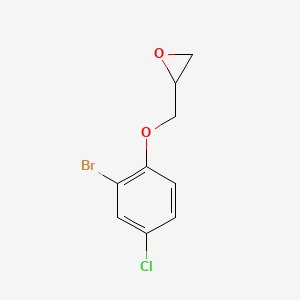

2-(2-Bromo-4-chlorophenoxymethyl)oxirane is an organic compound with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with bromine and chlorine atoms. It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxymethyl)oxirane typically involves the reaction of 2-bromo-4-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Des Réactions Chimiques

Epoxide Ring-Opening Reactions

The epoxide group undergoes nucleophilic ring-opening under acidic or basic conditions:

Base-Catalyzed Ring Opening

In the presence of bases (e.g., NaOH), the epoxide opens to form diols or reacts further:

-

Example : Reaction with sodium borohydride reduces α-halo ketones to α-halo alcohols, followed by cyclization to regenerate the epoxide .

Reaction Pathway

-

Reduction of 2-halo-1-(4-substituted-phenyl)ethanone to 2-halo-1-(4-substituted-phenyl)ethanol.

Acid-Catalyzed Ring Opening

Under acidic conditions (e.g., HCl), the epoxide protonates, leading to carbocation formation and subsequent nucleophilic attack. This is less documented for this compound but aligns with general epoxide reactivity.

Copper-Catalyzed Cross-Coupling

The compound participates in copper-catalyzed cross-coupling with gem-diborylalkanes :

-

Epoxide ring opens to form a β-boryl alcohol intermediate.

-

Subsequent coupling forms new C–C bonds, expanding synthetic utility.

Key Applications

Substitution Reactions on the Aromatic Ring

The bromine at the ortho-position is reactive in transition metal-catalyzed couplings :

Suzuki-Miyaura Coupling

The bromo group undergoes coupling with boronic acids under palladium catalysis:

Ullmann Coupling

Copper-mediated coupling with amines or other nucleophiles:

Chloro Group Reactivity

The para-chloro substituent is less reactive but can participate in nucleophilic aromatic substitution under harsh conditions (e.g., high-temperature amination) .

Functionalization via Epoxide Derivatization

The epoxide can be modified to introduce additional functional groups:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Vicinal diol |

| Aminolysis | NH₃ or primary amines | β-Amino alcohols |

| Thiolysis | RSH | β-Hydroxy sulfides |

Example : Reaction with thiols yields β-hydroxy sulfides, which are bioactive scaffolds .

Stability and Side Reactions

Applications De Recherche Scientifique

Agricultural Applications

One of the primary applications of 2-(2-Bromo-4-chlorophenoxymethyl)oxirane is in the development of agricultural fungicides. Research indicates that compounds derived from oxirane structures can enhance the efficacy of fungicides by improving their absorption and retention on plant surfaces.

In pharmaceuticals, this compound is studied for its potential as an active pharmaceutical ingredient (API). Its oxirane structure allows for various chemical modifications, leading to compounds with biological activity.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the oxirane ring can enhance activity against specific bacterial strains, making it a candidate for developing new antibiotics .

| Pharmaceutical Use | Details |

|---|---|

| Antimicrobial Agents | Potential for developing new antibiotics through structural modifications. |

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in polymer chemistry.

Case Study: Polymer Synthesis

The compound can be utilized as a monomer in polymerization reactions to produce specialty polymers with tailored properties such as thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and sealants .

| Materials Application | Details |

|---|---|

| Polymer Synthesis | Used as a monomer to create specialty polymers with enhanced properties. |

Mécanisme D'action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxymethyl)oxirane involves its reactivity towards nucleophiles due to the strained oxirane ring. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Bromo-4-fluorophenoxymethyl)oxirane

- 2-(2-Bromo-4-methylphenoxymethyl)oxirane

- 2-(2-Bromo-4-nitrophenoxymethyl)oxirane

Uniqueness

2-(2-Bromo-4-chlorophenoxymethyl)oxirane is unique due to the presence of both bromine and chlorine substituents on the phenyl ring This combination of halogens imparts distinct reactivity and properties compared to similar compounds with different substituents

Activité Biologique

2-(2-Bromo-4-chlorophenoxymethyl)oxirane, with the chemical formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol, is an organic compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This compound features a highly reactive oxirane (epoxide) ring, which plays a crucial role in its biological interactions.

Chemical Structure

The compound consists of a phenoxy group substituted with bromine and chlorine atoms, which significantly influence its reactivity. The oxirane ring's strain makes it susceptible to nucleophilic attack, leading to various chemical transformations.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-chlorophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This process includes the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The strained oxirane ring reacts readily with nucleophiles, which can lead to various biological effects depending on the target biomolecule and cellular context.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the safety profile of this compound. Preliminary studies suggest that while some derivatives exhibit significant cytotoxic effects against cancer cell lines, further investigations are necessary to establish a comprehensive toxicity profile for this compound .

Case Study: Anticancer Potential

A study exploring similar compounds has shown that halogenated epoxides can induce apoptosis in cancer cells through the activation of specific signaling pathways. While direct evidence for this compound is lacking, its structural similarities suggest potential anticancer activity that warrants further investigation.

Table: Comparison of Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Nucleophilic attack on biomolecules |

| 2-(2-Bromo-4-fluorophenoxymethyl)oxirane | Moderate | High | Apoptosis induction via signaling pathways |

| 3-(Bromomethyl)-4-chlorophenol | Low | Moderate | Disruption of cellular membranes |

TBD : To Be Determined based on ongoing research.

Safety and Handling

Due to its reactive nature, this compound should be handled with care. It is recommended to work under inert gas conditions and protect it from moisture to prevent unwanted reactions.

Propriétés

IUPAC Name |

2-[(2-bromo-4-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-8-3-6(11)1-2-9(8)13-5-7-4-12-7/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDDEAYCMGCKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498348 | |

| Record name | 2-[(2-Bromo-4-chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68224-01-1 | |

| Record name | 2-[(2-Bromo-4-chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.